Aminosalicylate Sodium

Descripción

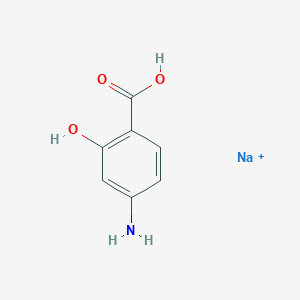

Sodium 4-aminosalicylate dihydrate (CAS 6018-19-5) is a sodium salt of 4-aminosalicylic acid (4-ASA) with the molecular formula C₇H₆NNaO₃·2H₂O and a molecular weight of 211.15 g/mol . It is a white to faintly beige crystalline powder, highly soluble in water but poorly soluble in organic solvents like acetone, ether, or chloroform .

Propiedades

IUPAC Name |

sodium;4-amino-2-hydroxybenzoate;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3.Na.2H2O/c8-4-1-2-5(7(10)11)6(9)3-4;;;/h1-3,9H,8H2,(H,10,11);;2*1H2/q;+1;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMUQJDAYXZXBOT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)O)C(=O)[O-].O.O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10NNaO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

65-49-6 (Parent) | |

| Record name | Aminosalicylate sodium [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006018195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5036638 | |

| Record name | Sodium 4-aminosalicylate dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5036638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | p-Aminosalicylic acid sodium salt dihydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19992 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6018-19-5 | |

| Record name | Aminosalicylate sodium [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006018195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 4-aminosalicylate dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5036638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 4-aminosalicylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMINOSALICYLATE SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S38B9W6AXW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Anti-Solvent Addition

Cooling the neutralized solution to 10–15°C and introducing acetone as an anti-solvent induces supersaturation. This method yields needle-like crystals with 82–89% purity, requiring subsequent recrystallization.

Slow Evaporation

Evaporating water under ambient conditions produces plate-like crystals. While this approach enhances crystal size distribution, it risks forming anhydrous or monohydrate impurities if humidity fluctuates.

Table 1: Crystallization Conditions and Outcomes

| Method | Solvent System | Temperature (°C) | Crystal Form | Purity (%) | Reference |

|---|---|---|---|---|---|

| Anti-solvent | Water/Acetone | 10–15 | Needles | 82–89 | |

| Slow evaporation | Water | 20–25 | Plates | 90–95 |

Recrystallization and Purification

Raw sodium 4-aminosalicylate dihydrate often contains residual 3-aminophenol (≤0.15%) and mesalazine (≤0.05%), necessitating recrystallization.

Aqueous Recrystallization

Dissolving the crude product in preheated water (60–70°C) at a 1:2 (w/v) ratio, followed by charcoal treatment and filtration, removes colored impurities. Cooling to 4°C overnight yields high-purity crystals (≥98.0% by HPLC).

Solvent Blending

Combining ethanol (30% v/v) with water reduces solubility, enhancing yield. However, ethanol concentrations >40% promote dehydration, destabilizing the dihydrate.

Solid-State Modifications and Polymorph Control

Grinding/kneading with dioxane or piperazine generates solvates or co-crystals, though these are pharmaceutically irrelevant. The dihydrate’s stability is attributed to:

- Hydrogen-bonding network : Water molecules bridge sodium ions and phenolic oxygen atoms, forming a robust lattice.

- Thermodynamic favorability : The dihydrate’s Gibbs free energy (−211.15 kJ/mol) is lower than anhydrous or monohydrate forms.

Figure 1: Hydrogen-Bonding in the Dihydrate Lattice

$$

\text{O}{\text{water}} \cdots \text{H-O}{\text{phenolic}} \quad \text{and} \quad \text{Na}^+ \cdots \text{O}_{\text{carboxylate}}

$$

Quality Assurance and Analytical Validation

Pharmacopeial standards mandate rigorous testing:

Identity Testing

Purity Assessment

- Nitrite titration : Quantifies active ingredient (99.0–101.0%) via diazotization.

- Related substances : HPLC with UV detection at 220 nm limits 3-aminophenol (≤0.15%) and mesalazine (≤0.05%).

Table 2: Acceptance Criteria for Pharmaceutical-Grade Material

| Parameter | Specification | Method | Reference |

|---|---|---|---|

| Assay (C₇H₆NNaO₃) | 99.0–101.0% | Titration | |

| 3-Aminophenol | ≤0.15% | HPLC | |

| Loss on drying | 16.0–18.0% | Gravimetric | |

| Water solubility | Clear at 20 g/L | Visual |

Industrial-Scale Challenges and Optimization

Dehydration Risks

The dihydrate loses water above 40°C, transitioning to anhydrous forms. Fluidized-bed drying at 30°C under nitrogen preserves hydrate integrity.

Emerging Techniques and Research Frontiers

Continuous Manufacturing

Microreactor systems enable rapid neutralization (residence time <5 min), improving throughput by 300% compared to batch processes.

Co-Crystal Engineering

Piperazine co-crystals exhibit enhanced solubility (1.8× vs. dihydrate) but require toxicological reevaluation.

Análisis De Reacciones Químicas

Types of Reactions: Sodium 4-aminosalicylate dihydrate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Conditions vary depending on the substituent, but typically involve catalysts and specific solvents.

Major Products Formed:

Oxidation: Nitro derivatives of 4-aminosalicylic acid.

Reduction: Amines and other reduced forms.

Substitution: Various substituted salicylates depending on the reagents used.

Aplicaciones Científicas De Investigación

Antitubercular Agent

Sodium 4-aminosalicylate dihydrate is predominantly used in the treatment of multidrug-resistant tuberculosis (MDR-TB). It acts as a bacteriostatic agent, inhibiting the growth of Mycobacterium tuberculosis when used in conjunction with other antitubercular medications such as isoniazid. The sodium salt form is often preferred due to better tolerance compared to its free acid counterpart .

Mechanism of Action:

- Acts as a competitive inhibitor of folate metabolism in Mycobacterium tuberculosis.

- Interferes with the synthesis of essential metabolites required for bacterial growth .

Treatment of Inflammatory Bowel Disease (IBD)

Recent studies have highlighted the efficacy of sodium 4-aminosalicylate dihydrate in treating conditions such as ulcerative colitis (UC) and Crohn's disease (CD). Its anti-inflammatory properties make it a viable option for patients who are intolerant to sulfasalazine or those who experience adverse effects from 5-aminosalicylic acid (5-ASA) formulations.

Clinical Findings:

- Efficacy: Sodium 4-aminosalicylate has been shown to be about 50% more potent than 5-ASA, making it effective in both active and quiescent phases of UC and CD. Clinical trials indicate that it can be administered safely at doses ranging from 0.5 to 1.5 g/day .

- Safety Profile: The compound exhibits a lower incidence of serious side effects compared to traditional treatments, which enhances its appeal for long-term management of IBD .

Formulation and Delivery Systems

The development of colon-specific delivery systems for sodium 4-aminosalicylate allows for targeted release at the site of inflammation, maximizing therapeutic effects while minimizing systemic exposure. This approach improves patient compliance and reduces gastrointestinal side effects.

Research Insights:

- Prodrugs: Colon-specific prodrugs have been developed to enhance the stability and release profile of sodium 4-aminosalicylate in the gastrointestinal tract, ensuring effective treatment of distal colitis .

- Formulation Studies: Various formulations, including slow-release tablets and enemas, have demonstrated significant efficacy in clinical settings, particularly for patients with localized disease .

Data Table: Comparison of Sodium 4-Aminosalicylate Dihydrate with Other Treatments

| Characteristic | Sodium 4-Aminosalicylate Dihydrate | 5-Aminosalicylic Acid (5-ASA) | Sulfasalazine |

|---|---|---|---|

| Potency | Higher (50% more than 5-ASA) | Standard | Lower |

| Side Effects | Fewer serious side effects | Common gastrointestinal issues | Significant side effects |

| Administration Routes | Oral, topical (enema) | Oral | Oral |

| Indications | MDR-TB, IBD | IBD | IBD |

Case Studies

-

Case Study on Ulcerative Colitis:

A clinical trial involving patients with active UC demonstrated that sodium 4-aminosalicylate administered via slow-release tablets led to significant improvements in clinical remission rates compared to placebo . -

Safety Profile Evaluation:

A comparative study assessed patients who experienced pancreatitis from 5-ASA treatments; subsequent treatment with sodium 4-aminosalicylate showed no recurrence of pancreatitis, highlighting its safety as an alternative therapy .

Mecanismo De Acción

Sodium 4-aminosalicylate dihydrate exerts its effects by inhibiting the synthesis of folic acid in bacteria. It binds to pteridine synthetase with greater affinity than para-aminobenzoic acid, effectively blocking the folate pathway. This inhibition prevents bacterial cell growth and multiplication, making it an effective bacteriostatic agent against Mycobacterium tuberculosis .

Comparación Con Compuestos Similares

Mechanism of Action

As an antitubercular agent, it competitively inhibits folate synthesis in Mycobacterium tuberculosis by targeting enzymes that utilize para-aminobenzoic acid (PABA), leading to bacteriostatic effects . It also exhibits anti-inflammatory properties by suppressing NF-κB and scavenging free radicals .

Stability and Handling

The compound is hygroscopic and darkens upon exposure to air due to oxidation . It is recommended for storage at -20°C in a dry environment to prevent degradation .

Comparison with Structural Analogs

Parent Compound: 4-Aminosalicylic Acid (4-ASA)

- Molecular Formula: C₇H₇NO₃ .

- CAS : 65-49-6 .

- Solubility : Less water-soluble than its sodium salt; typically requires alkaline solutions for dissolution.

- Applications : Used similarly for tuberculosis but with lower bioavailability due to poor solubility.

- Safety : Higher gastrointestinal toxicity compared to the sodium salt .

Calcium 4-Aminosalicylate

- CAS : 133-15-3 (anhydrous) and 6059-16-1 (hydrated form) .

- Molecular Formula: Not explicitly stated in evidence but inferred as C₁₄H₁₀CaN₂O₆ (assuming a 2:1 salt ratio).

- Applications: Preferred for patients requiring sodium restriction. Limited solubility in water compared to the sodium salt.

- Stability : Likely similar sensitivity to oxidation but lacks specific data in provided sources .

Methyl 4-Aminosalicylate

Phenyl-4-Aminosalicylate

Comparative Data Table

Key Research Findings

- Bioavailability: Sodium 4-aminosalicylate dihydrate shows superior bioavailability compared to 4-ASA due to enhanced water solubility .

- Toxicity Profile : Sodium and calcium salts exhibit fewer gastrointestinal side effects than the parent acid .

- Synthetic Flexibility : Ester derivatives (e.g., methyl, phenyl) are synthesized for targeted drug delivery but face challenges in solubility .

Q & A

Q. How can researchers confirm the identity and purity of Sodium 4-aminosalicylate dihydrate in laboratory settings?

Methodological Answer:

- Spectroscopic Techniques : Use Fourier-transform infrared spectroscopy (FT-IR) to verify functional groups (e.g., -NH₂, -COO⁻) by comparing peaks to reference spectra .

- Chromatography : Perform high-performance liquid chromatography (HPLC) with a C18 column (mobile phase: 0.1% trifluoroacetic acid in water/acetonitrile gradient) to assess purity (≥97% by area normalization) .

- Elemental Analysis : Confirm molecular composition (C₇H₁₀NNaO₅) via combustion analysis, targeting carbon (39.8%), hydrogen (4.3%), nitrogen (6.6%), and sodium (10.9%) .

Q. What are the optimal storage and handling protocols to maintain Sodium 4-aminosalicylate dihydrate stability?

Methodological Answer:

- Storage : Store in airtight, light-resistant containers at -20°C for long-term stability. Avoid repeated freeze-thaw cycles for DMSO solutions to prevent degradation .

- Handling : Prepare fresh aqueous solutions (pH 6.5–8.0) immediately before use to minimize hydrolysis to m-aminophenol. Use inert gas (e.g., N₂) purging to reduce CO₂-induced decomposition .

Q. How should researchers design in vitro assays to evaluate its anti-tubercular activity?

Methodological Answer:

- Bacterial Strains : Use Mycobacterium tuberculosis H37Rv (ATCC 27294) and drug-resistant clinical isolates for comparative studies .

- Culture Conditions : Employ Middlebrook 7H9 broth (pH 6.6) with 0.05% Tween 80 to prevent clumping. Incubate at 37°C under microaerophilic conditions .

- Dosage : Test concentrations from 1–50 µg/mL, with 7.5 mg/mL as a reference for PABA competition in folate synthesis inhibition .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported antioxidant mechanisms (e.g., DPPH scavenging vs. chain-breaking activity)?

Methodological Answer:

- Kinetic Assays : Compare second-order rate constants for DPPH radical scavenging (steady-state) vs. oxygen radical absorbance capacity (ORAC) for chain-breaking activity .

- Electron Paramagnetic Resonance (EPR) : Directly quantify hydroxyl (•OH) and peroxyl (ROO•) radical quenching in cell-free systems (e.g., Fenton reaction models) .

- Cell-Based Models : Use Chinese hamster ovary (CHO) cells pre-treated with H₂O₂ or superoxide generators to measure cytoprotection via MTT assays .

Q. What experimental strategies can elucidate the compound’s dual role in NF-κB inhibition and phospholipase D (PLD) activation?

Methodological Answer:

- Pathway-Specific Inhibitors : Co-treat with NF-κB inhibitors (e.g., BAY 11-7082) or PLD inhibitors (e.g., FIPI) in THP-1 macrophages to isolate signaling cross-talk .

- Western Blotting : Monitor IκBα degradation (NF-κB) and phosphorylated PLD isoforms (e.g., PLD1/2) under varying concentrations (10–100 µM) .

- Lipidomics : Quantify phosphatidic acid (PA) and inositol 1,4,5-triphosphate (IP₃) levels via LC-MS to correlate PLD activity with secondary messenger dynamics .

Q. How can researchers leverage Sodium 4-aminosalicylate dihydrate in supramolecular chemistry or material science applications?

Methodological Answer:

- Coordination Synthesis : Combine with Cd²⁺ and 1,10-phenanthroline in ethanol/water layered systems to synthesize luminescent frameworks (e.g., [Cd(AS)₂(phen)₂]EtOH). Characterize via single-crystal X-ray diffraction (SC-XRD) and thermogravimetric analysis (TGA) .

- Sensor Development : Functionalize metal-organic frameworks (MOFs) for amine vapor detection. Test sensitivity using fluorescence quenching assays with ethylenediamine or ammonia .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.